molecular formula C13H8N2O5 B11852003 (2-Nitrophenyl)(3-nitrophenyl)methanone

(2-Nitrophenyl)(3-nitrophenyl)methanone

Cat. No.: B11852003
M. Wt: 272.21 g/mol
InChI Key: PBJHVHYQMJRIBN-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is characterized by the presence of two nitrophenyl groups attached to a methanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of benzophenone derivatives. One common method includes the reaction of 2-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

(2-Nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor in enzymatic reactions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

  • (2-Nitrophenyl)(4-nitrophenyl)methanone
  • (3-Nitrophenyl)(4-nitrophenyl)methanone
  • (2-Nitrophenyl)(3-aminophenyl)methanone

Comparison: (2-Nitrophenyl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

(2-nitrophenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C13H8N2O5/c16-13(9-4-3-5-10(8-9)14(17)18)11-6-1-2-7-12(11)15(19)20/h1-8H

InChI Key

PBJHVHYQMJRIBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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